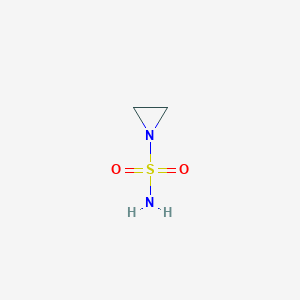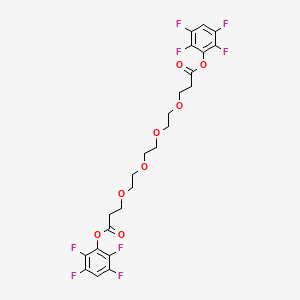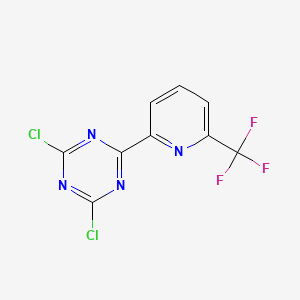![molecular formula C15H13BrN2O3S B3103608 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1445993-85-0](/img/structure/B3103608.png)
4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C15H13BrN2O3S and a molecular weight of 381.24 . It is used in the preparation of various products .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromo, methoxy, and tosyl group attached at different positions . The InChI code for this compound is 1S/C15H13BrN2O3S/c1-10-3-5-11 (6-4-10)22 (19,20)18-8-7-12-13 (16)9-17-15 (21-2)14 (12)18/h3-9H,1-2H3 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 525.8±60.0 °C and a predicted density of 1.57±0.1 g/cm3 . The pKa value is predicted to be 5.88±0.30 .Wissenschaftliche Forschungsanwendungen
Application in Total Synthesis of Natural Alkaloids
The compound has been utilized in the synthesis of variolin B and deoxyvariolin B, natural alkaloids. A derivative of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, related to 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine, was used in the synthesis process. This involved sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).
Synthesis of 7-Azaserotonin and 7-Azamelatonin
A practical method for synthesizing 7-azaserotonin and 7-azamelatonin utilized a similar compound as a starting material. This showcases the role of these types of compounds in creating important biochemical analogs (Fukuya, Yamada, & Nishi, 2022).
Antibacterial Activity in Cyanopyridine Derivatives
The compound's derivatives have been used in synthesizing new cyanopyridine derivatives with potential antibacterial properties. This shows its utility in medicinal chemistry, especially in creating compounds with antimicrobial activities (Bogdanowicz et al., 2013).
Synthesis of Heterocyclic Systems in Organic Chemistry
The compound is pivotal in the synthesis of various heterocyclic systems. For example, it has been used in the creation of pyrrolopyrimidine nucleosides and related compounds, indicating its versatility in organic synthesis (Hinshaw et al., 1969).
Eigenschaften
IUPAC Name |
4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYBDZWIWWOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)
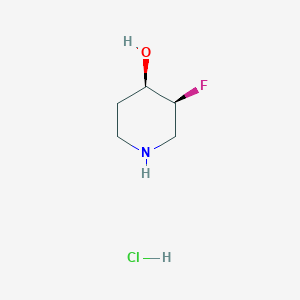
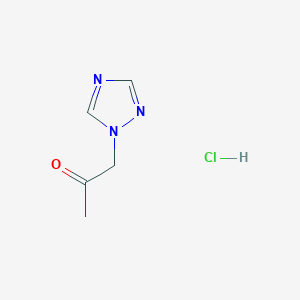

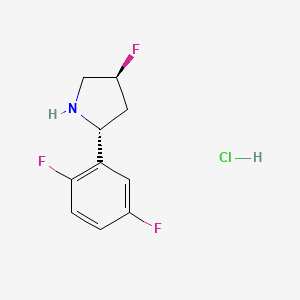


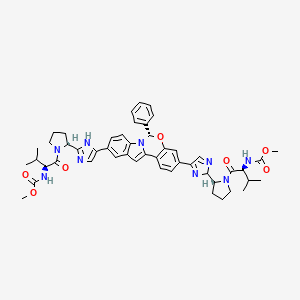
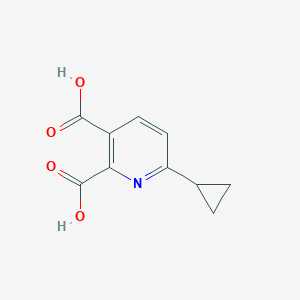
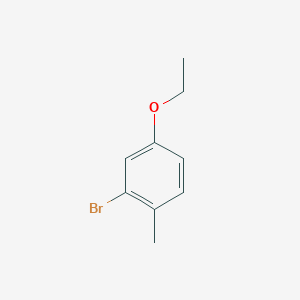
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)
